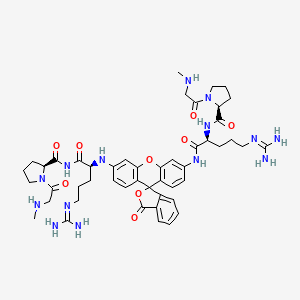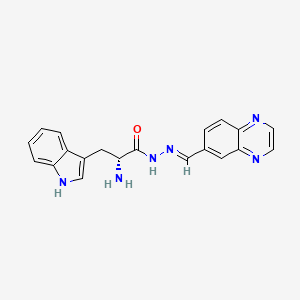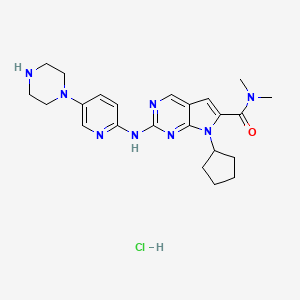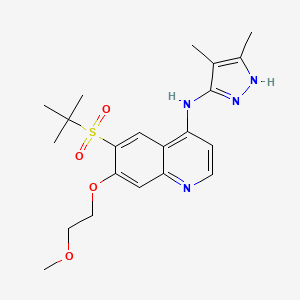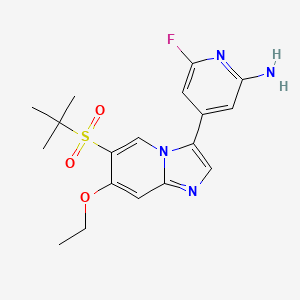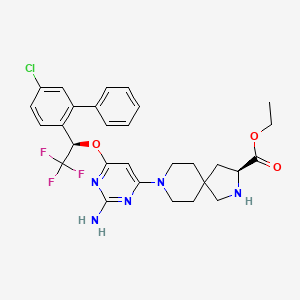
Rodatristat ethyl
Descripción general
Descripción
Rodatristat ethyl is a first-in-class oral tryptophan hydroxylase 1 (TPH1) inhibitor . It is being studied as a potential treatment for pulmonary arterial hypertension (PAH) . The drug reduces the level of serotonin (5-HT), which is known to significantly reduce pulmonary arterial hypertension .
Synthesis Analysis
This compound is a prodrug for rodatristat, a potent, peripheral inhibitor of TPH1 . It has demonstrated efficacy in monocrotaline and SUGEN hypoxia nonclinical models of PAH .
Molecular Structure Analysis
The molecular formula of this compound is C29H31ClF3N5O3 . The molecular weight is 590.0 g/mol . The IUPAC name is ethyl (3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate .
Chemical Reactions Analysis
This compound targets peripheral serotonin (5HT) biosynthesis . It achieves dose-dependent reductions in serotonin synthesis in healthy subjects . A target 40% reduction associated with efficacy in rat PAH models was achieved by day 7 for RE doses ≥300mg BID .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C29H31ClF3N5O3 and a molecular weight of 590.0 g/mol . More detailed physical and chemical properties may be available from specialized databases or scientific literature.
Aplicaciones Científicas De Investigación
Treatment of Carcinoid Syndrome :
- Rodatristat ethyl, a tryptophan hydroxylase inhibitor, has been studied for its effectiveness in reducing bowel movement frequency in patients with carcinoid syndrome. This syndrome, often associated with neuroendocrine tumors, can lead to severe diarrhea and other symptoms due to the overproduction of serotonin. Studies have shown that this compound can significantly reduce the urinary levels of 5-hydroxyindole acetic acid, a major metabolite of serotonin, thereby alleviating symptoms of carcinoid syndrome (Kulke et al., 2017), (Pavel et al., 2018).
Impact on Pulmonary Arterial Hypertension :
- This compound has been studied for its potential in treating pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the lungs' arteries. The drug targets the serotonin pathway and inhibits the biosynthesis of serotonin, which plays a key role in the development and progression of PAH. Research indicates that this compound could halt or reverse pulmonary vascular remodeling, a major factor in PAH progression (Lazarus et al., 2022).
Patient Experience and Clinical Trials :
- Studies have also focused on understanding the patient experience with carcinoid syndrome and their response to this compound. Patients reported significant improvements in symptoms and overall well-being when treated with the drug, indicating its potential for enhancing quality of life in individuals with carcinoid syndrome (Anthony et al., 2017).
Mecanismo De Acción
Target of Action
Rodatristat ethyl primarily targets the enzyme tryptophan hydroxylase (TPH) . This enzyme plays a crucial role in the biosynthesis of serotonin , a hormone implicated in various physiological processes, including the contraction and proliferation of pulmonary artery muscle cells .
Mode of Action
This compound is an inhibitor of TPH . By inhibiting this enzyme, this compound is designed to block the production of serotonin . This action results in a decrease in circulating serotonin levels .
Biochemical Pathways
The inhibition of TPH by this compound leads to a reduction in the biosynthesis of serotonin . This action affects the serotonin signaling pathway, which is upregulated in conditions such as pulmonary arterial hypertension (PAH) . The excessive growth of pulmonary artery smooth muscle cells driven by upregulated serotonin signaling leads to vascular remodeling in PAH . By reducing serotonin synthesis, this compound may potentially halt or reverse these disease processes .
Pharmacokinetics
This compound is an oral prodrug . A prodrug is an inactive compound that is metabolized into its active form within the body . In the case of this compound, the active medication is rodatristat .
Result of Action
The primary result of this compound’s action is a significant reduction in the production of serotonin . This leads to a decrease in the contraction and proliferation of pulmonary artery muscle cells . Consequently, there is a potential for halting or reversing the vascular remodeling associated with conditions like PAH .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the drug is currently being tested in different geographical locations, including the USA, Canada, and Europe . The results of these trials will provide valuable insights into how environmental factors influence the drug’s action, efficacy, and stability .
Safety and Hazards
Direcciones Futuras
Rodatristat ethyl is currently in Phase IIb development (ELEVATE 2) for pulmonary arterial hypertension (PAH) . The trial incorporates endpoints to generate essential clinical efficacy, safety, pharmacokinetic, and pharmacodynamic data needed to evaluate the ability of this compound to ameliorate PAH by halting or reversing pulmonary vascular remodeling through its unique mechanism of TPH1 inhibition .
Propiedades
IUPAC Name |
ethyl (3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31ClF3N5O3/c1-2-40-26(39)22-16-28(17-35-22)10-12-38(13-11-28)23-15-24(37-27(34)36-23)41-25(29(31,32)33)20-9-8-19(30)14-21(20)18-6-4-3-5-7-18/h3-9,14-15,22,25,35H,2,10-13,16-17H2,1H3,(H2,34,36,37)/t22-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSZZENYCISATO-WIOPSUGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCN(CC2)C3=CC(=NC(=N3)N)OC(C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2(CCN(CC2)C3=CC(=NC(=N3)N)O[C@H](C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31ClF3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1673571-51-1 | |
| Record name | Rodatristat ethyl [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673571511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RODATRISTAT ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/507FY6OL37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




